Imazethapyr ammonium

Description

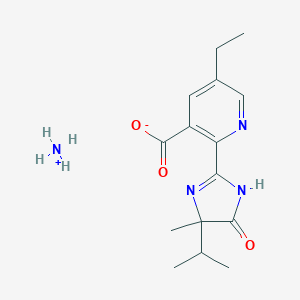

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3.H3N/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSHQJLLXXEYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-77-5 (Parent) | |

| Record name | Imazethapyr-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7034335 | |

| Record name | Imazethapyr ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101917-66-2 | |

| Record name | Imazethapyr ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101917-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazethapyr-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazethapyr ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZETHAPYR-AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q41313T7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Basis of Herbicidal Action

Mechanism of Acetohydroxyacid Synthase (AHAS/ALS) Inhibition by Imazethapyr (B50286) Ammonium (B1175870)

Imazethapyr ammonium exerts its herbicidal effects primarily by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govnih.govncats.ioontosight.ailsu.eduherts.ac.ukscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comfao.orgsaas.sh.cnnih.gov This enzyme is crucial for the biosynthesis of specific amino acids in plants and microorganisms. saas.sh.cn A key aspect of its selectivity is that AHAS is not present in mammals, birds, fish, or invertebrates, making it particularly toxic to plants. derpharmachemica.com Research indicates that AHAS-inhibiting herbicides, including this compound, bind to the active site of the enzyme, effectively blocking the substrate access channel and thereby preventing its catalytic function. saas.sh.cn

Disruption of Branched-Chain Amino Acid Biosynthesis (Isoleucine, Leucine (B10760876), Valine)

AHAS/ALS is the first common enzyme in the biosynthetic pathway responsible for producing the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. nih.govnih.govncats.ioontosight.ailsu.eduscielo.org.cosaskpulse.comfao.orgsaas.sh.cnnih.govderpharmachemica.comnih.govregulations.gov The inhibition of AHAS by this compound directly leads to a significant reduction or deficiency in the cellular pools of these critical amino acids. nih.govontosight.ailsu.eduscielo.org.cofao.orgderpharmachemica.comregulations.govresearchgate.net These BCAAs are indispensable for various plant physiological processes, most notably for the synthesis of proteins and for cell growth and division. nih.govncats.ioontosight.aifao.orgderpharmachemica.comnih.gov

Interruption of Protein Synthesis and DNA Replication Pathways

Table 1: Key Molecular and Cellular Effects of this compound

Systemic Translocation and Accumulation within Plant Tissues

This compound is characterized as a systemic herbicide, meaning it is readily absorbed by the plant and subsequently transported throughout its vascular system. nih.govscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comregulations.govchemdad.comepa.govgenericcropscience.com

Absorption Dynamics via Foliar and Root Pathways

The absorption of this compound occurs effectively through both the foliage and the root system of plants. nih.govscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comregulations.govchemdad.comepa.govgenericcropscience.com This dual uptake pathway contributes to its broad applicability as a pre-emergence and post-emergence herbicide. chemdad.com Rapid absorption into plant tissues is observed following application. epa.govepa.govamazonaws.comepa.govgenericcropscience.com For optimal activity, particularly concerning root uptake and residual control of germinating weeds, adequate soil moisture is crucial. epa.govepa.govamazonaws.comepa.govgenericcropscience.com

Xylem and Phloem Transport Mechanisms

Once absorbed, this compound is efficiently translocated throughout the plant via both the xylem and phloem vascular systems. nih.govscielo.org.coresearchgate.netsaskpulse.comderpharmachemica.comregulations.govchemdad.comgenericcropscience.com This ambimobility ensures that the herbicide can reach various plant parts, including actively growing regions, regardless of the initial point of entry (root or foliar). nih.govscielo.org.coresearchgate.netsaskpulse.comderpharmachemica.comregulations.govchemdad.comgenericcropscience.com

Accumulation in Meristematic Regions and Growth Inhibition

A critical aspect of this compound's herbicidal action is its preferential accumulation in meristematic regions. nih.govnih.govlsu.eduscielo.org.cosaskpulse.comderpharmachemica.comnih.govregulations.govchemdad.comresearchgate.net These regions, located at the growing points of the plant (e.g., shoot and root tips), are characterized by active cell division and rapid growth. nih.govsaskpulse.comregulations.gov The accumulation of the herbicide in these metabolically active sites, combined with its inhibitory effect on amino acid synthesis, leads to a cessation of plant growth. nih.govnih.govncats.ioontosight.ailsu.edusaskpulse.comderpharmachemica.comnih.govregulations.govresearchgate.netchemdad.comresearchgate.netacs.org

Symptoms of this compound exposure typically include growth inhibition, followed by chlorosis (yellowing) and eventually necrosis (browning and death) of the main growing points. lsu.edusaskpulse.comnih.govregulations.govresearchgate.net These visible effects usually appear within 7 to 20 days after application for susceptible species. lsu.edunih.govresearchgate.net The relatively slow rate of plant death is thought to be related to the existing reserves of amino acids within the plant, which can sustain growth for a period after herbicide exposure. fao.org Injury to meristematic areas is specifically attributed to the inhibition of branched-chain amino acids in these regions, as they lack the extensive protein reserve pools found in more mature plant tissues. lsu.edu Furthermore, research indicates that imazethapyr can inhibit primary root elongation by disrupting cell division and expansion, leading to increased cell wall thickness and suppressed cellular expansion in roots. acs.org

Table 2: Translocation and Accumulation Dynamics of this compound

Enantioselective Phytotoxicity at the Molecular Level

Imazethapyr (IM) is a chiral herbicide, commonly applied as a racemic mixture comprising R- and S-enantiomers. Research indicates that these enantiomers exhibit differential biological activities, with the R-isomer generally demonstrating stronger phytotoxicity against plants, including rice and Arabidopsis thaliana. acs.orgnih.govnih.govfigshare.comresearchgate.net This enantioselective effect is observed at both physiological and molecular levels, influencing enzyme activity and gene transcription across various metabolic pathways. acs.orgnih.govfigshare.com

Differential Inhibition of ALS Enzyme Activity by R- and S-Isomers

The primary herbicidal mode of action of imazethapyr involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). acs.orgnih.govnih.govmade-in-china.comnih.govscielo.org.coontosight.aipeerj.com This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. acs.orgnih.govnih.govscielo.org.coontosight.aipeerj.comresearchgate.net

Studies have consistently shown that the R-enantiomer of imazethapyr (R-IM) inhibits ALS activity to a greater extent than the S-enantiomer (S-IM). For instance, at a concentration of 500 µg L⁻¹, R-IM was found to decrease ALS activity to 45.2% of the control, while S-IM reduced it to 86.5%, and the racemic mixture to 61.9%. nih.gov This differential inhibition by R-IM leads to a more pronounced reduction in the synthesis of BCAAs. acs.orgnih.govnih.govfigshare.comontosight.aipeerj.comresearchgate.netchemsrc.com Molecular docking studies have also elucidated distinct interaction modes between the R- and S-enantiomers of imazethapyr and the ALS enzyme, contributing to their varied inhibitory effects. nih.gov

Table 1: Differential Inhibition of ALS Activity by Imazethapyr Enantiomers

| Treatment (500 µg L⁻¹) | ALS Activity (% of Control) nih.gov |

| Control | 100 |

| Racemic Imazethapyr | 61.9 |

| R-Imazethapyr | 45.2 |

| S-Imazethapyr | 86.5 |

Enantioselective Modulation of Gene Transcription in Metabolic Pathways

Beyond direct enzyme inhibition, imazethapyr enantiomers, particularly R-IM, exert enantioselective effects on gene transcription across a multitude of metabolic pathways. R-IM typically regulates a larger number of genes and with greater intensity compared to S-IM. acs.orgnih.govfigshare.com This broad transcriptional modulation contributes significantly to the observed enantioselective phytotoxicity. acs.orgnih.gov

The inhibition of ALS by imazethapyr directly impacts amino acid biosynthesis, particularly that of branched-chain amino acids. acs.orgnih.govnih.govfigshare.comontosight.aipeerj.comresearchgate.netresearchgate.net Beyond BCAAs, studies have revealed enantioselective effects on the levels of many other amino acids. For example, concentrations of proline, glutamate, methionine, and tyrosine have been observed to increase in plants treated with imazethapyr, with R-IM often inducing higher levels of most amino acids compared to S-IM. nih.govresearchgate.net Proline accumulation, in particular, is often considered a marker for plant stress responses. nih.gov

Imazethapyr enantiomers also exhibit enantioselective effects on chlorophyll (B73375) synthesis and the transcription of genes involved in photosynthesis. chemsrc.comnih.govresearchgate.net R-IM demonstrates a stronger inhibitory effect on these processes than S-IM. nih.govresearchgate.net

Specific transcriptional responses include:

Chlorophyll Synthesis: R-IM inhibits the transcription of the chlM gene to a greater extent than S-IM, leading to reduced chlorophyll synthesis. nih.govresearchgate.net

Linear Electron Transport and CO2 Fixation: R-IM shows a stronger inhibitory effect on the transcription of various photosynthesis-related genes that govern linear electron transport and carbon dioxide fixation. nih.govresearchgate.net

ATP Synthesis: Imazethapyr stress enantioselectively upregulates the transcription of the ndhH gene, a component of the NADH dehydrogenase (NDH) complex, while downregulating pgr5. This suggests that IM enhances adenosine (B11128) 5'-triphosphate (ATP) synthesis through an NDH-dependent route, rather than a ferredoxin (FD)-independent one, with R-IM having a more pronounced effect. nih.govresearchgate.net

Table 2: Enantioselective Transcriptional Modulation in Photosynthesis Pathway

| Gene/Process | Effect of R-Imazethapyr vs. S-Imazethapyr nih.govresearchgate.net |

| chlM transcription | Stronger inhibition |

| Photosynthesis-related genes | Stronger inhibitory effect |

| ndhH gene transcription | Stronger upregulation |

| pgr5 gene expression | Stronger downregulation |

| Chlorophyll synthesis | Greater reduction |

| ATP synthesis | Enhanced via NDH-dependent route |

Enantioselectivity is also evident in the perturbation of carbohydrate metabolism. R-IM significantly disrupts carbohydrate utilization, leading to the accumulation of various sugars within plant cells. nih.govscilit.complos.orgnih.gov

Specific findings include:

Sugar Accumulation: R-IM results in the accumulation of glucose, maltose, and sucrose (B13894) in the cytoplasm or chloroplasts. nih.govscilit.complos.orgnih.gov

Starch Content: Starch content can significantly increase and exhibit enantioselectivity following imazethapyr exposure. nih.gov

Table 3: Enantioselective Effects on Starch and Sugar Metabolism

| Metabolite/Process | Effect of R-Imazethapyr nih.govscilit.complos.orgnih.gov |

| Glucose | Accumulation |

| Maltose | Accumulation |

| Sucrose | Accumulation |

| Starch content | Significant increase, enantioselective |

| Carbohydrate utilization | Strongly disturbed |

The tricarboxylic acid (TCA) cycle, central to cellular respiration, is also subject to enantioselective perturbations by imazethapyr. acs.orgnih.govfigshare.comresearchgate.netresearchgate.netmdpi.com R-IM has been shown to induce significant changes in the levels of organic acids and the expression of key enzymes within this pathway. researchgate.net

Key observations include:

Pyruvate (B1213749) Concentration: Treatment with R-IM has been observed to increase pyruvate concentration, for instance, by 1.7-fold compared to control plants. researchgate.net

Enzyme Expression: R-IM treatment significantly increases the expression of several TCA cycle enzymes, including:

Isocitrate dehydrogenase (ICDH, AT1G54340.1) researchgate.net

2-oxoglutarate dehydrogenase (AT5G65750.1) researchgate.net

Succinyl-CoA ligase [ADP-forming] subunit alpha-1 (AT5G08300.1) researchgate.net

Malate dehydrogenase (MDH, AT5G56720.1) researchgate.net

Table 4: Enantioselective Perturbations in the TCA Cycle by R-Imazethapyr

| Metabolite/Enzyme | Effect of R-Imazethapyr researchgate.net |

| Pyruvate concentration | Increased (e.g., 1.7-fold) |

| Isocitrate dehydrogenase (ICDH) expression | Increased |

| 2-oxoglutarate dehydrogenase expression | Increased |

| Succinyl-CoA ligase [ADP-forming] subunit alpha-1 expression | Increased |

| Malate dehydrogenase (MDH) expression | Increased |

Plant Physiological and Biochemical Responses to Imazethapyr Ammonium

Physiological Manifestations of Imazethapyr (B50286) Ammonium (B1175870) Exposure in Susceptible Plants

Exposure to imazethapyr ammonium leads to distinct physiological manifestations in susceptible plants. The primary effect is a disruption in protein synthesis and cell division, which are crucial processes for plant growth and development. regulations.govnih.govpeerj.comncats.io This disruption results in a slow onset of phytotoxic symptoms, typically appearing over several weeks, characterized by growth inhibition, chlorosis (yellowing of leaves), and necrosis (tissue death). regulations.gov

This compound also induces osmotic stress in plants, leading to a reduction in relative leaf water content (RWC). nih.govresearchgate.netresearcher.life In response to this stress, plants may accumulate osmolytes like proline and glycine (B1666218) betaine (B1666868), particularly in genotypes that exhibit some degree of tolerance to the herbicide. nih.govresearchgate.netresearcher.life For instance, studies on lentil seedlings have shown a reduction in RWC ranging from 3.10% to 40.48% across various doses of imazethapyr. researchgate.netresearcher.life Concurrently, proline content was observed to increase, with the highest levels recorded at higher herbicide doses, varying from 112.12% to 309.49% over different sampling hours. Similarly, total soluble sugar content increased by 18.15% to 151.66% in response to varying imazethapyr doses. researchgate.netresearcher.life

Table 1: Physiological Responses in Lentil Seedlings to this compound Exposure

| Parameter | Change Range (Percentage) | Reference |

| Relative Leaf Water Content | 3.10% - 40.48% reduction | researchgate.netresearcher.life |

| Proline Content | 112.12% - 309.49% increase | researchgate.netresearcher.life |

| Total Soluble Sugar Content | 18.15% - 151.66% increase | researchgate.netresearcher.life |

Biochemical Alterations in Response to this compound

Beyond the visible physiological effects, this compound triggers significant biochemical alterations within plant cells. A notable response is the enhancement of the plant's antioxidant capacity, which is a defense mechanism against herbicide-induced oxidative stress. nih.govresearchgate.net This includes an increase in the content of phenolic acids and flavonoids, compounds known for their antioxidant properties. peerj.comnih.govresearchgate.net Studies have reported an increase in mean phenolic acid content by 3.2% to 26.31% and flavonoid content by 4.57% to 27.85% compared to control groups. peerj.comnih.govresearchgate.net

Table 2: Changes in Phenolic Acid and Flavonoid Content in Lentil Seedlings after this compound Treatment

| Compound | Mean Content Increase over Control (%) | Reference |

| Phenolic Acid | 3.2% - 26.31% | peerj.comnih.govresearchgate.net |

| Flavonoid Content | 4.57% - 27.85% | peerj.comnih.govresearchgate.net |

This compound treatment significantly induces the activities of several key antioxidant enzymes in susceptible plants, particularly observed in lentil seedlings. researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.net These enzymes play crucial roles in mitigating cellular damage caused by reactive oxygen species (ROS) that may accumulate under herbicide stress.

Phenylalanine ammonia (B1221849) lyase (PAL) is a pivotal enzyme at the entry point of the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step in the biosynthesis of various phenolic compounds, including flavonoids, isoflavonoids, anthocyanins, and lignins, which contribute to the plant's defense system. nih.govresearchgate.net Imazethapyr treatment has been shown to significantly increase PAL activity. In lentil seedlings, mean PAL activity increased by 1.63 to 3.66-fold. nih.govresearchgate.net Kinetic studies further indicate that the maximum velocity (Vmax) of PAL varied from 1.09 to 2.31 µmol of t-cinnamic acid produced (h⁻¹ mg⁻¹ protein) across different imazethapyr doses, suggesting an enhanced metabolic flux through this pathway. researchgate.netresearcher.life

Table 3: Fold Increase in PAL Activity in Lentil Seedlings after this compound Treatment

| Enzyme | Fold Increase (Range) | Reference |

| PAL | 1.63 - 3.66 | nih.govresearchgate.net |

Phenol (B47542) oxidase (POD) is another enzyme involved in the plant's oxidative defense system, participating in the oxidation of phenolic molecules. nih.gov Similar to PAL, this compound exposure leads to a significant induction of POD activity. Studies on lentil seedlings reported an increase in mean POD activity ranging from 1.71 to 3.35-fold following herbicide treatment. nih.govresearchgate.net This coordinated increase in PAL and POD activities aligns with the observed rise in phenolic compounds, indicating a modulated response of phenol metabolism to the herbicide. nih.gov

Table 4: Fold Increase in POD Activity in Lentil Seedlings after this compound Treatment

| Enzyme | Fold Increase (Range) | Reference |

| POD | 1.71 - 3.35 | nih.govresearchgate.net |

Glutathione (B108866) reductase (GR) is a crucial enzyme in the ascorbate-glutathione cycle, an important antioxidant pathway in plants. GR catalyzes the NADPH-dependent reduction of oxidized glutathione (GSSG) back to its reduced form (GSH), thereby maintaining a high GSH/GSSG ratio. This is essential for sustaining the reduced status of the glutathione pool, which plays a vital role in cellular defense against reactive oxygen species (ROS) and xenobiotics. scialert.netmdpi.com Imazethapyr treatment has been shown to increase GR activity, contributing to the enhancement of the GSH content in plant tissues. nih.govresearchgate.netscialert.net

Glutathione-S-Transferase (GST) enzymes are a family of detoxification enzymes that play a significant role in plant responses to various stresses, including herbicide exposure. GSTs catalyze the conjugation of xenobiotic compounds, such as herbicides or their metabolites, with glutathione (GSH), forming more water-soluble conjugates that can then be sequestered or transported for detoxification. cas.czmdpi.com this compound treatment leads to an increase in GST activity. researchgate.netresearcher.lifenih.govresearchgate.netcas.czmdpi.com This increase in GST activity is observed in a dose-dependent manner with increasing herbicide concentrations. researchgate.net Kinetic studies further demonstrate that the Vmax of GST varied from 35.59 to 83.33 µmol of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) across different imazethapyr doses, indicating an enhanced capacity for detoxification through glutathione conjugation. researchgate.netresearcher.life

Table 5: Vmax Values for PAL and GST in Lentil Seedlings after this compound Treatment

| Enzyme | Vmax Range (µmol product h⁻¹ mg⁻¹ protein) | Reference |

| PAL | 1.09 - 2.31 (t-cinnamic acid) | researchgate.netresearcher.life |

| GST | 35.59 - 83.33 (CDNB) | researchgate.netresearcher.life |

Glutathione Reductase (GR) Activity

Modulation of Phenolic Acid and Flavonoid Biosynthesis

Exposure to this compound can induce significant physiological and biochemical responses in plants, including the modulation of secondary metabolite pathways, particularly those involved in phenolic acid and flavonoid biosynthesis. Research indicates that plants may increase the production of these compounds as a defense mechanism against herbicide-induced stress.

Studies on lentil ( Lens culinaris Medik.) seedlings treated with imazethapyr demonstrated a notable increase in both phenolic acid and flavonoid content. nih.govresearchgate.netnih.gov The elevation in phenolic acid content ranged from 3.2% to 26.31% over control, while flavonoid content increased by 4.57% to 27.85%, depending on the herbicide dose applied. nih.govresearchgate.netnih.gov This modulation is closely associated with enhanced activities of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia lyase (PAL) and phenol oxidase (POD). nih.govresearchgate.netnih.gov PAL activity was observed to increase by 1.63 to 3.66-fold, and POD activity by 1.71 to 3.35-fold, in response to imazethapyr treatment. nih.govresearchgate.netnih.gov

Furthermore, in Arabidopsis thaliana, the accumulation of flavonoids has been suggested as an important mechanism for coping with herbicide stress. mdpi.com The bioactive enantiomer of imazethapyr, R-Imazethapyr, has been shown to significantly increase the levels of major secondary metabolites, including phenolic acids and flavonoids, in wheat seedlings. researchgate.net These findings suggest that the upregulation of phenolic acid and flavonoid biosynthesis contributes to the plant's stress response, potentially through their antioxidant properties, which help mitigate oxidative damage caused by herbicide exposure.

Table 1: Modulation of Phenolic Acid, Flavonoid Content, and Enzyme Activities in Lentil Seedlings under Imazethapyr Treatment

| Parameter | Range of Increase Over Control (%) | Fold Increase in Enzyme Activity |

| Phenolic Acid Content | 3.2 - 26.31 nih.govresearchgate.netnih.gov | N/A |

| Flavonoid Content | 4.57 - 27.85 nih.govresearchgate.netnih.gov | N/A |

| PAL Activity | N/A | 1.63 - 3.66 nih.govresearchgate.netnih.gov |

| POD Activity | N/A | 1.71 - 3.35 nih.govresearchgate.netnih.gov |

Mechanisms of Plant Tolerance to this compound

Plant tolerance to this compound involves a complex interplay of various mechanisms, which can be broadly categorized into innate tolerance in resistant crop varieties and metabolic detoxification pathways.

Innate Tolerance Mechanisms in Resistant Crop Varieties

Innate tolerance to imazethapyr in certain crop varieties is often attributed to modifications at the herbicide's target site, the ALS enzyme, or other physiological adaptations. For instance, commercial crop varieties like specific corn hybrids, soybeans, peanuts, beans, peas, and alfalfa have been developed or identified to possess natural resistance to imidazolinone herbicides, including this compound. ncats.iogenericcropscience.com

One well-documented mechanism of innate tolerance involves alterations in the ALS enzyme itself. Herbicide tolerance can arise from an altered binding site of the target enzyme, improved herbicide metabolism, sequestration of the herbicide molecule, or overexpression of the target protein. researchgate.net A common genetic basis for resistance to imidazolinone herbicides is a point mutation in the AHAS1 gene, such as a change from C675 to T675, which results in an amino acid substitution from Alanine (B10760859) at position 205 to Valine (Ala205 to Val205). icrisat.orgresearchgate.net This specific mutation has been identified as conferring resistance to imidazolinone herbicides in chickpea, and similar resistance-conferring genes have been reported in other crops like sunflower, soybean, and barley. icrisat.org

In tolerant lentil genotypes, higher ALS enzyme activity, increased antioxidant capacity, and elevated glycine betaine content have been observed, contributing to their ability to withstand imazethapyr treatment and maintain higher seed yields. nih.gov In sunflower, resistance may also involve constitutive herbicide metabolism by detoxifying genes and an increased expression of xenobiotic metabolism enzymes, including UDP-glycosyltransferases, glutathione S-transferases (GSTs), and cytochrome P450s. conicet.gov.ar

Metabolic Detoxification Pathways in Tolerant Plants

Metabolic detoxification plays a crucial role in enabling tolerant plants to neutralize or degrade imazethapyr, thereby reducing its phytotoxic effects. These non-target site (NTS) resistance mechanisms involve various enzymatic systems that convert the herbicide into less toxic or inactive forms.

One significant detoxification pathway involves cytochrome P450 monooxygenases (cytP450). Research on barnyardgrass has shown that degradation enhancement by cytP450 enzymes is a key mechanism of resistance to imazethapyr. awsjournal.org The application of cytP450 inhibitors, such as malathion (B1675926) and piperonyl butoxide (PBO), reduced the resistance factor in resistant barnyardgrass populations, while a cytP450 inducer, naphthalic anhydride (B1165640) (NA), increased it. awsjournal.org This indicates that cytP450 enzymes actively degrade imazethapyr in resistant biotypes. awsjournal.org

Other enzyme systems also contribute to metabolic detoxification. Increased activities of glutathione S-transferases (GSTs) have been observed in imazethapyr-treated lentil plants, suggesting their role in conjugating the herbicide or its metabolites for subsequent detoxification and compartmentalization. nih.gov Phenol oxidase (POD) also contributes to detoxification processes. nih.govresearchgate.netnih.gov Furthermore, the methylglyoxal (B44143) detoxification pathway, involving enzymes such as glyoxylase I, glyoxylase II, glyoxalase III, and methylglyoxal reductase (MGR), has been explored as a mechanism for imazethapyr tolerance in lentil. publish.csiro.au A significant increase in thiol content, linked to enhanced glutathione reductase (GR) activity, has also been noted in response to herbicide treatments, further supporting the role of glutathione-mediated detoxification. nih.govresearchgate.netnih.gov

Environmental Fate and Transport Dynamics of Imazethapyr Ammonium

Dissociation and Speciation in Aqueous Environments

When imazethapyr (B50286) ammonium (B1175870) salt is introduced into water, it is assumed to dissociate rapidly and completely, forming the imazethapyr anion regulations.gov. Imazethapyr is an ionizable organic molecule characterized by an ionizable carboxyl group with a pKa of approximately 3.8 and a basic quinoline (B57606) group with a pKa of about 2 quoos.com.br. In typical agronomic soils, where the pH often exceeds the pKa of weak acid herbicides, imazethapyr is predominantly found in its anionic (negatively charged) form researchgate.net. The specific speciation of ionizable compounds like imazethapyr is highly influenced by the environmental pH, which in turn dictates its water solubility and partitioning behavior within various environmental compartments ecetoc.org.

Persistence and Mobility in Terrestrial and Aquatic Ecosystems

Imazethapyr exhibits persistence and mobility in both terrestrial and aquatic environments, influencing its long-term presence and distribution publications.gc.caregulations.gov.

Persistence: The persistence of imazethapyr varies significantly depending on the environmental matrix and specific conditions.

| Environment Type | Degradation Pathway | Half-Life (Days) | Source |

| Terrestrial Soil | Aerobic Metabolism | 158 to ~1000 | regulations.gov |

| Aerobic Metabolism | 7 to 513 | researchgate.netnih.gov | |

| Aerobic Metabolism (Lower Application Rates) | 30.15 to 52.16 | researchgate.net | |

| Aerobic Metabolism (Higher Application Rates, Initial Phase) | 6.57 to 7.79 | researchgate.net | |

| Aerobic Metabolism (Higher Application Rates, Final Phase) | 93.74 to 152.83 | researchgate.net | |

| Aerobic Metabolism | 15.12 to 18.02 | researchgate.net | |

| Anaerobic Metabolism | >60 | regulations.gov | |

| Field Dissipation (Upper 3 inches) | 3 to 340 | regulations.gov | |

| Aquatic Water | Aerobic Metabolism (Pond Water) | 456 | regulations.gov |

| Aerobic Metabolism (River Water) | 333 | regulations.gov | |

| Anaerobic Metabolism (Pond Water) | 976 | regulations.gov | |

| Anaerobic Metabolism (River Water) | >1034 | regulations.gov |

Mobility: Imazethapyr is characterized by a low sorption coefficient and high water solubility, which contribute to its mobility in the environment nih.gov. Adsorption of imazethapyr to soil particles generally increases with decreasing soil pH and increasing clay and organic matter content invasive.org. Conversely, it is weakly adsorbed in soils with high pH invasive.org. The potential for leaching into groundwater is a recognized concern nih.gov. While field studies for a related compound, imazapic (B1663560), did not indicate a significant potential for movement from soils with surface water invasive.org, for imazethapyr, contamination of water used for irrigation is considered probable due to its slow degradation and inherent mobility through or across soil epa.gov. In forestry dissipation studies, imazethapyr has been detected at depths of 16 to 20 inches, although it is predominantly found within the surface 12 inches of soil epa.gov.

Degradation Pathways and Kinetics

The primary dissipation pathways for imazethapyr include photodegradation in water, surface water runoff, leaching, and microbial-mediated metabolism regulations.gov. Imazethapyr is reported to be stable to hydrolysis regulations.govresearchgate.net.

Microbial Degradation: Microbial activity is considered the primary mechanism of imazethapyr degradation in soil invasive.org. The half-life in soil, attributed to microbial action, can range from 31 to 233 days, influenced by soil characteristics and environmental conditions invasive.org. Recent research has identified bacterial strains, such as Brevibacterium sp. IM9601, capable of degrading imazethapyr and utilizing it as a sole carbon source for growth nih.govresearchgate.net. Under optimized laboratory conditions, this strain demonstrated substantial degradation, achieving removal rates of up to 87.05% within a 5-day incubation period for initial concentrations of 100 mg L⁻¹ nih.gov.

Oxidation: Advanced oxidation processes (AOPs) have shown effectiveness in the degradation of imazethapyr. These include titanium dioxide (TiO₂) photocatalysis, ozonation, and hydrogen peroxide combined with UV-irradiation (H₂O₂/UV) researchgate.net. The decomposition of imazethapyr via these oxidation processes typically follows pseudo-first-order kinetics researchgate.net.

Photodegradation Processes

Photodegradation is a significant dissipation pathway for imazethapyr, particularly in aquatic environments regulations.govepa.govresearchgate.netunito.it. Studies indicate that imazethapyr degrades most rapidly under 253.7 nm light and at pH values greater than 4 researchgate.netnih.gov. Direct photolysis and reactions with hydroxyl radicals (HO•) are identified as important degradation pathways in paddy water researchgate.netunito.it. Research has led to the identification of seven photoproducts and the proposal of a comprehensive photodegradation mechanism researchgate.netnih.gov.

Imazethapyr undergoes rapid photodegradation in aqueous solutions.

| Environment | Half-Life (Hours/Days) | Source |

| Aqueous Solution | ~50 hours (approx. 2.1 days) | regulations.gov |

| Aqueous Solution | 1 to 2 days | invasive.org |

| Aqueous Solution | 46 to 96 hours (approx. 1.9 to 4 days) | epa.gov |

| Rice-field Water (Modelled, May) | 5 to 11 days | unito.it |

| Rice-field Water (Field-reported) | 3 to 7 days | unito.it |

Photolysis of imazethapyr on soil surfaces is generally slower compared to aqueous environments.

| Environment | Half-Life (Days) | Source |

| Soil | >28 days (>4 weeks) | regulations.gov |

| Soil | 126 days | fao.org |

| Soil | 120 days | invasive.org |

| Soil Surface (Abiotic) | 24.6 days | tandfonline.com |

Dissolved Organic Matter (DOM) plays a complex role in the photodegradation of imazethapyr. DOM has been observed to decrease the photodegradation rate of imazethapyr researchgate.netunito.itnih.govtandfonline.com. This reduction is primarily attributed to the light screening effect of DOM, where higher concentrations of DOM lead to a more pronounced decrease in the photodegradation rate researchgate.netnih.govtandfonline.com. However, model computations also suggest a non-negligible contribution of DOM-photosensitized processes to imazethapyr degradation, particularly in waters rich in DOM researchgate.netunito.it. DOM can generate reactive oxygen species, such as hydroxyl radicals (HO•), and excited triplet states (³DOM*), which can participate in the transformation or degradation of pollutants acs.orgresearchgate.net.

Soil Photolysis Rates and Half-Lives

Microbial-Mediated Metabolism (Biodegradation)

Biodegradation is a primary route of dissipation for pesticides applied to soil, and most herbicides, including imazethapyr, are predominantly degraded through this mechanism in the environment. scielo.br The rate of biodegradation is influenced by various soil factors such as microbial population, moisture content, organic matter, pH, and temperature. umsystem.edu

Aerobic Soil Metabolism Kinetics

Under aerobic conditions, imazethapyr undergoes microbial metabolism in soil. Half-lives for imazethapyr in aerobic soil metabolism studies have been reported to range from 158 days to approximately 1000 days. regulations.gov Other studies indicate aerobic half-lives between 26 and 44 days, estimated by a first-order kinetics model, with degradation being faster in yellow-red soil compared to other soil types. researchgate.net The persistence of imazethapyr under aerobic conditions is influenced by soil pH, with degradation decreasing as pH increases (e.g., slower degradation at pH 8.8 compared to pH 5.3). researchgate.net At pH 7, the half-life for imazethapyr was approximately 16 weeks (112 days). bioone.org

The following table summarizes aerobic soil metabolism kinetics data for imazethapyr:

| Soil Type/Condition | Half-life (Days) | pH Effect | Reference |

| Various soils | 158 to ~1000 | Not specified | regulations.gov |

| Yellow-red soil | Faster degradation | pH 5.3 | researchgate.net |

| Coastal soil | Slower degradation | pH 8.8 | researchgate.net |

| Silt-loamy paddy soil | Slower degradation | pH 7.9 | researchgate.net |

| Fluvio-marine yellow loamy soil | Slower degradation | pH 7.1 | researchgate.net |

| pH 7 | ~112 (16 weeks) | Increased degradation at higher pH | bioone.org |

Anaerobic Soil Metabolism Kinetics

In anaerobic soil conditions, imazethapyr also undergoes degradation. Studies have reported half-lives greater than 60 days for imazethapyr under anaerobic soil metabolism. regulations.gov In some cases, anaerobic conditions can contribute to the disappearance of imazethapyr in soils, with half-lives ranging from 3 to 10 days calculated by a two-stage model, and soil pH not significantly affecting degradation under these conditions. researchgate.net However, some research suggests that biodegradation of herbicides tends to be slower in anaerobic environments due to the lower efficiency of anaerobic metabolic pathways. mdpi.com

The following table summarizes anaerobic soil metabolism kinetics data for imazethapyr:

| Condition | Half-life (Days) | pH Effect | Reference |

| General anaerobic | >60 | Not specified | regulations.gov |

| Anaerobic conditions | 3-10 | No significant effect | researchgate.net |

Aerobic Aquatic Metabolism Kinetics

Imazethapyr degrades in aerobic aquatic environments. Half-lives reported for aerobic aquatic metabolism studies include 456 days in pond water and 333 days in river water. regulations.gov

The following table summarizes aerobic aquatic metabolism kinetics data for imazethapyr:

| Aquatic Environment | Half-life (Days) | Reference |

| Pond water | 456 | regulations.gov |

| River water | 333 | regulations.gov |

Anaerobic Aquatic Metabolism Kinetics

Under anaerobic aquatic conditions, imazethapyr exhibits slower degradation rates. Reported half-lives range from 976 days in pond water to over 1034 days in river water. regulations.gov

The following table summarizes anaerobic aquatic metabolism kinetics data for imazethapyr:

| Aquatic Environment | Half-life (Days) | Reference |

| Pond water | 976 | regulations.gov |

| River water | >1034 | regulations.gov |

Identification of Microorganism Species Involved in Degradation

Several bacterial strains capable of degrading imazethapyr have been identified. These include:

Alcaligenes sp. BH-1: Capable of degrading over 90% of imazethapyr within 72 hours. scielo.br

Arthrobacter crystallopoietes WWX-1: Identified as capable of degrading imazaquin, a related imidazolinone herbicide. scielo.br

Pseudomonas sp. IM-4: Exhibits high efficiency in imazethapyr removal, achieving a 73.4% reduction of an initial 50 mg L⁻¹ concentration after 7 days. nih.gov

Brevibacterium sp. IM9601: A novel bacterium isolated from agricultural soil, capable of utilizing imazethapyr as its sole carbon source for growth. Under optimized conditions (27°C, pH 6.0, initial inoculum OD600 of 0.15), this strain achieved 90.08% and 87.05% degradation for initial concentrations of 50 and 100 mg L⁻¹, respectively, within 5 days. nih.govresearchgate.net

Methylobacterium sp. PST1991 (CGMCC No. 7773): Demonstrated a 71.06% degradation rate for 8 mg/L imazethapyr in 7 days in inorganic salt medium. google.com

Bacillus cereus MZ-1: Identified in a study focusing on pesticide degradation through microorganisms immobilized on agro-industrial waste. mdpi.com

Hydrolytic Stability Assessments

Imazethapyr is generally considered stable to hydrolysis across environmentally relevant pH levels. Studies have shown that imazethapyr is stable to hydrolysis at pH 5, 7, and 9 in buffered or pond water, with no significant loss of the compound observed within 30 days at 25°C. epa.govfao.orgpublications.gc.ca While weak acid pesticides like imazethapyr ammonium salt can break down in alkaline solutions, reducing their effectiveness, spray solutions containing imazethapyr have been observed to maintain near-neutral pH (7-7.9) and remain stable over 24 hours without significant alkaline hydrolysis or precipitation. biochemjournal.com

Interactions with Environmental Matrices and Organisms

Soil Matrix Interactions

The dissipation and bioavailability of imazethapyr (B50286) ammonium (B1175870) in soil are primarily governed by its interactions with the soil matrix. These interactions are complex and influenced by a range of physicochemical properties of the soil researchgate.netmdpi.comumsystem.eduegranth.ac.inresearchgate.net.

Influence of Soil Properties on Bioavailability and Degradation

The persistence and bioavailability of imazethapyr in soil are directly affected by soil characteristics, which determine how readily the herbicide is adsorbed, desorbed, and subsequently degraded mdpi.comegranth.ac.inresearchgate.netbioone.org.

Soil pH is a critical factor influencing the adsorption, desorption, and degradation of imazethapyr. Imazethapyr is a weak acid with a pKa of 3.9 bioone.org. At soil pH values greater than 6, it primarily exists as a negative ion and is weakly sorbed bioone.org. Conversely, as soil pH decreases, the compound becomes less ionic, leading to increased adsorption bioone.orgsfsa.unsa.ba. Studies have shown a strong negative correlation between the adsorption coefficient (Kd) and soil pH sfsa.unsa.ba.

The degradation rate of imazethapyr is generally faster in alkaline soils (pH 8.0–8.8), followed by neutral soils (pH 7.4), and then acidic soils (pH 5.0) researchgate.net. Higher sorption of imidazolinones at pH levels below 6 is a main cause of lower degradation rates mdpi.com. Long-term carry-over of imazethapyr has been observed in soils below pH 6.5, causing significant damage to sensitive subsequent crops like sugarbeet, canola, and mustard researchgate.netnih.gov. Even though less imazethapyr may be adsorbed at high pH, the sorbed compound is more resistant to desorption compared to lower pH levels researchgate.net. Liming aged, low-pH soil can release bound imazethapyr residues, facilitating their degradation and reducing carry-over researchgate.netnih.gov.

Table 1: Influence of Soil pH on Imazethapyr Dissipation Rate

| Soil pH Range | Dissipation Rate | Reference |

| 8.0–8.8 | Fastest | researchgate.net |

| 7.4 | Moderate | researchgate.net |

| 5.0 | Slowest | researchgate.net |

Soil organic matter (SOM) content significantly influences the adsorption and bioavailability of imazethapyr. Adsorption of imazethapyr generally increases with higher organic carbon content sfsa.unsa.babioone.org. This is particularly true under low pH conditions, where imazethapyr's carboxylic acid group tends to be protonated, leading to stronger interactions with organic matter researchgate.net. However, an excessive increase in SOM can reduce the degradation rate due to greater sorption, which limits the herbicide's accessibility to microorganisms and thus inhibits biodegradation researchgate.netmdpi.com. Amendment of soil with farmyard manure has been shown to enhance the dissipation of imazethapyr researchgate.net.

Soil texture, particularly clay content, plays a role in the adsorption and persistence of imazethapyr. Adsorption of imazethapyr has been strongly correlated with clay content umsystem.edubioone.org. Soils with higher clay content tend to retain imazethapyr longer . Some studies indicate a positive correlation between sorption and soil clay content researchgate.net. However, there are also findings suggesting a weak or no direct correlation between the adsorption coefficient (Kd) and clay content, implying that other factors might be more influential sfsa.unsa.ba. In general, dissipation can be slower in soils with high adsorption (e.g., high clay content) umsystem.edu.

Table 2: Imazethapyr Half-Life in Different Soil Textures (under specific conditions)

| Soil Type (Texture) | Condition | Half-Life (days) | Reference |

| Clay | Flooded | 5 | umsystem.edu |

| Loam | Non-flooded | 128 | umsystem.edu |

| Silt Loam | Flooded | 16 | umsystem.edu |

| Silt Loam | Non-flooded | 270 | umsystem.edu |

Soil moisture and temperature are crucial environmental factors affecting the degradation and persistence of imazethapyr. Microbial degradation, which is the primary dissipation pathway for imazethapyr, is significantly affected by soil moisture and temperature mdpi.comumsystem.eduinvasive.org.

Temperature is directly related to the growth rate, metabolism, and enzymatic kinetics of microorganisms involved in degradation mdpi.com. Increased temperatures generally lead to a reduction in the herbicide's half-life, with optimum degradation occurring between 25 °C and 35 °C mdpi.com. Temperatures below 20 °C can increase the persistence of imazethapyr in the soil mdpi.com. Studies have shown that increased temperature enhanced the dissipation of imazethapyr researchgate.net. Imazethapyr can be more persistent in dry and cold soils researchgate.net.

Soil moisture also influences degradation rates; higher soil moisture levels generally favor increased microbial activity and thus faster degradation mdpi.cominvasive.org. Under flooded conditions, the active herbicide concentrations tend to decline more quickly compared to non-flooded conditions, regardless of soil type umsystem.edu.

Table 3: Influence of Temperature on Imazethapyr Dissipation

| Temperature Range | Effect on Dissipation | Reference |

| 25 °C – 35 °C | Optimum degradation | mdpi.com |

| Below 20 °C | Increased persistence | mdpi.com |

Effects of Soil Texture and Clay Content

Impact on Soil Microbial Communities and Enzyme Activity

Microbial degradation is the main mechanism for the reduction of imazethapyr residues in soil mdpi.com. The availability of the herbicide in the soil solution, which is influenced by soil properties, is crucial for biodegradation mdpi.com.

The application of imazethapyr can have an impact on soil microbial communities and enzyme activity. At lower application rates (e.g., 0.0375 and 0.187 µg g⁻¹), imazethapyr has a non-significant effect on the activity of enzymes like dehydrogenase and alkaline phosphatases researchgate.net. However, at higher application rates (e.g., 0.8 and 1.5 µg g⁻¹), a short and momentary toxic effect on these enzyme activities has been observed researchgate.net. Soil enzyme activity is an indicator of the total population of soil microflora and can react faster than physical changes in soil, making them useful for assessing ecological toxicity of herbicides ijcmas.com.

A novel bacterium, Brevibacterium sp. IM9601, has been isolated and characterized for its ability to utilize imazethapyr as its sole carbon source for growth, demonstrating significant degradation rates (over 90% within 5 days under optimal conditions of 27 °C and pH 6.0) nih.gov. This highlights the potential for microbial solutions in mitigating imazethapyr contamination nih.gov. The quantity of herbicide available to soil microflora depends on factors such as soil nutrients, pH, temperature, and moisture content ijcmas.com.

Dehydrogenase Activity Responses

Research findings on the impact of imazethapyr ammonium on soil dehydrogenase activity present a varied picture, often dependent on application rates and environmental conditions. Some studies have indicated that imazethapyr, at recommended field application rates, did not significantly affect soil dehydrogenase activity researchgate.net. However, other investigations have shown that higher concentrations of imazethapyr, such as 75 g a.i. ha⁻¹ when applied with an adjuvant, led to a decrease in dehydrogenase activity in soil at 7 and 15 days post-application ijcmas.com, researchgate.net. Conversely, certain studies have reported an increase in soil dehydrogenase activity, with observed increases ranging from approximately 56% to 70% in imazethapyr-treated soils dntb.gov.ua. It has also been noted that while low rates of imazethapyr might have a non-significant effect, higher application rates (e.g., 0.8 and 1.5 µg g⁻¹) can induce a short-term, momentary toxic effect on dehydrogenase activity researchgate.net. The inhibitory effects, when observed, are often transient, with dehydrogenase activity showing recovery after approximately 14 days mdpi.com.

Table 1: Summary of this compound's Impact on Dehydrogenase Activity

| Application Rate/Concentration | Observed Effect on Dehydrogenase Activity | Duration/Timing | Source |

| Recommended field rates | No significant effect | Not specified | researchgate.net |

| 75 g a.i. ha⁻¹ + adjuvant | Lowered activity | 7 and 15 days | ijcmas.com, researchgate.net |

| Not specified | Increased by 56-70% | 3 days | dntb.gov.ua |

| Low rates | Non-significant effect | Not specified | researchgate.net |

| 0.8 and 1.5 µg g⁻¹ | Short, momentary toxic effect | Not specified | researchgate.net |

| Not specified | Initial reduction, then recovery | After 14 days | mdpi.com |

Urease Activity Responses

The influence of this compound on soil urease activity also shows variability across different studies. Some research indicates that the application of imazethapyr can stimulate urease activity researchgate.net. For instance, one study found that imazethapyr application stimulated urease activity, unlike fenaxyprop which did not cause significant changes researchgate.net. However, other findings suggest that higher doses of imazethapyr (75 g a.i. ha⁻¹ with adjuvant) resulted in reduced urease activity in soil at 7 and 15 days after spraying ijcmas.com. Similarly, urease activity was reported to decrease with imazethapyr application within 7 to 15 days, depending on the dose ijcmas.com. Despite initial inhibition, urease activity has been observed to return to control levels after 30 days researchgate.net.

Table 2: Summary of this compound's Impact on Urease Activity

| Application Rate/Concentration | Observed Effect on Urease Activity | Duration/Timing | Source |

| Not specified | Stimulated activity | Not specified | researchgate.net |

| 75 g a.i. ha⁻¹ + adjuvant | Lowered activity | 7 and 15 days | ijcmas.com |

| Different doses | Decreased activity | 7 to 15 days | ijcmas.com |

| Not specified | Initial inhibition, then recovery | After 30 days | researchgate.net |

Phosphatase Activity Responses

Table 3: Summary of this compound's Impact on Phosphatase Activity

| Application Rate/Concentration | Observed Effect on Phosphatase Activity | Duration/Timing | Specifics | Source |

| 75 g a.i. ha⁻¹ + adjuvant | Lowered total activity | 7 and 15 days | ijcmas.com | |

| Not specified | Alkaline: increased after initial inhibition; Acid: prolonged inhibition | Not specified | ijcmas.com | |

| Low rates | Non-significant effect | Not specified | Alkaline phosphatase | researchgate.net |

| 0.8 and 1.5 µg g⁻¹ | Short, momentary toxic effect | Not specified | Alkaline phosphatase | researchgate.net |

| Not specified | Acid: inhibited; Alkaline: fluctuated promotion/inhibition | Not specified | researchgate.net |

Non-Target Organism Ecological Interactions

The application of this compound can have significant ecological interactions beyond its intended target weeds, affecting both terrestrial and aquatic non-target organisms.

Impacts on Non-Target Terrestrial Plant Communities

Imazethapyr has been identified as toxic to non-target populations in terrestrial ecosystems conicet.gov.ar, researchgate.net. It has the potential to induce clastogenic and aneugenic mitotic damage in higher plants conicet.gov.ar, researchgate.net. Studies have demonstrated that concentrations exceeding 10 mg a.i. L⁻¹ can inhibit root elongation in lettuce (Lactuca sativa), with relative growth indices (RGI) ranging between 0.28 ± 0.01 and 0.66 ± 0.10 conicet.gov.ar, researchgate.net. Significant increases in the frequency of chromosomal aberrations in anaphases and telophases (e.g., bridges, chromosome fragments, and vagrants) were observed in Allium cepa at concentrations between 0.01 and 1 mg a.i. L⁻¹ conicet.gov.ar, researchgate.net. Furthermore, significant differences in micronuclei frequencies were noted at concentrations between 0.001 and 0.1 mg a.i. L⁻¹ conicet.gov.ar, researchgate.net. A high mitotic index of 93.8 ± 5.8 at 100 mg a.i. L⁻¹ indicated cytotoxicity in A. cepa conicet.gov.ar, researchgate.net. These findings suggest that imazethapyr formulations may pose an environmental risk to non-target plants conicet.gov.ar, researchgate.net. Sensitive plant species on land are susceptible to exposure through spray drift and runoff, which can lead to adverse effects publications.gc.ca.

Table 4: Phytotoxicity and Genotoxicity of Imazethapyr on Non-Target Terrestrial Plants

| Organism/Endpoint | Concentration/Effect | Observation | Source |

| Lactuca sativa (root elongation) | > 10 mg a.i. L⁻¹ | Inhibited root elongation (RGI 0.28-0.66) | conicet.gov.ar, researchgate.net |

| Allium cepa (chromosomal aberrations) | 0.01 - 1 mg a.i. L⁻¹ | Significant differences in frequency of aberrations | conicet.gov.ar, researchgate.net |

| Allium cepa (micronuclei) | 0.001 - 0.1 mg a.i. L⁻¹ | Significant differences in frequency of micronuclei | conicet.gov.ar, researchgate.net |

| Allium cepa (mitotic index) | 100 mg a.i. L⁻¹ | Very high mitotic index (93.8 ± 5.8), indicating cytotoxicity | conicet.gov.ar, researchgate.net |

Effects on Aquatic Organisms

Imazethapyr has been shown to be toxic to non-target aquatic organisms conicet.gov.ar, researchgate.net. It can exert toxicity on freshwater algae and aquatic vascular plants conicet.gov.ar. A baseline toxic effect for several representative aquatic species under laboratory conditions was observed at a median effective concentration (EC50) of 0.1 μg L⁻¹ conicet.gov.ar. The herbicide formulation was found to be highly toxic to the non-target green alga Pseudokirchneriella subcapitata, with an EC50 of 1.05 ± 0.05 mg active ingredient (a.i.) L⁻¹ conicet.gov.ar, researchgate.net. High acute toxicity was also reported for Lemna gibba, with an EC50 of 0.0101 mg/L and a No Observed Effect Concentration (NOEC) of 0.00438 mg/L over 14 days corteva.ca, researchgate.net. While low levels of toxicity have been reported for aquatic invertebrates such as Daphnia magna (EC50 > 110 mg/L for 48 hours; EC50 > 1,000 mg/L for 48 hours; chronic toxicity of 103 mg/L for 21 days) corteva.ca, researchgate.net, acute risk concerns have been raised for semi-aquatic plants exposed to rice tail-waters regulations.gov. Furthermore, two ecological incidents involving aquatic organisms, specifically fish mortality, have been reported in the EFED incidents database for imazethapyr regulations.gov.

Table 5: Toxicity of Imazethapyr on Non-Target Aquatic Organisms

| Organism/Endpoint | Concentration/Effect | Exposure Duration | Source |

| Various aquatic species (baseline toxic effect) | EC50: 0.1 μg L⁻¹ | Not specified | conicet.gov.ar |

| Pseudokirchneriella subcapitata (green alga) | EC50: 1.05 ± 0.05 mg a.i. L⁻¹ | Not specified | conicet.gov.ar, researchgate.net |

| Lemna gibba (aquatic plant) | EC50: 0.0101 mg/L; NOEC: 0.00438 mg/L | 14 days | corteva.ca, researchgate.net |

| Daphnia magna (aquatic invertebrate) | EC50: > 110 mg/L; > 1,000 mg/L | 48 hours | corteva.ca, researchgate.net |

| Daphnia magna (chronic toxicity) | 103 mg/L | 21 days | corteva.ca |

Imazethapyr has been reported to exert toxicity in aquatic organisms, including fish conicet.gov.ar. However, some assessments have indicated that the potential for acute and chronic risk to freshwater fish from acute exposure to imazethapyr was below concern levels regulations.gov. Similarly, the potential for risk to freshwater fish from chronic exposure was also found to be below concern levels in the same assessment regulations.gov. The LC50 for Oncorhynchus mykiss (rainbow trout) was determined to be 344 mg/L over a 96-hour exposure period corteva.ca. Despite these findings, two ecological incidents involving fish mortality have been reported in the EFED incidents database for imazethapyr regulations.gov.

Table 6: Toxicity of Imazethapyr on Fish Populations

| Organism/Endpoint | Concentration/Effect | Exposure Duration | Source |

| Oncorhynchus mykiss (rainbow trout) | LC50: 344 mg/L | 96 hours | corteva.ca |

| Freshwater fish (acute exposure) | Below concern levels | Acute | regulations.gov |

| Freshwater fish (chronic exposure) | Below concern levels | Chronic | regulations.gov |

| Fish mortality incidents | Reported | Not specified | regulations.gov |

Invertebrate Communities

This compound exhibits varying degrees of toxicity to different invertebrate communities. For aquatic invertebrates, the compound is generally considered to have low acute toxicity. Studies on Daphnia magna, a common freshwater invertebrate, report a 48-hour EC50 value greater than 110 mg/L . Similarly, for terrestrial invertebrates, this compound has been found to be practically non-toxic to honeybees (Apis mellifera), with an LC50 greater than 1000 µ g/bee regulations.govepa.gov and an LD50 greater than 40 mg/bee researchgate.net. Earthworms (Eisenia foetida) also show low sensitivity, with an LC50 greater than 901 mg/kg researchgate.net.

However, the toxicity profile can be influenced by the formulation of the herbicide. Some commercial formulations containing surfactants, such as nonylphenol ethoxylate, have demonstrated higher toxicity to invertebrates compared to the active ingredient alone conicet.gov.ar.

Table 1: Toxicity of this compound to Invertebrate Communities

| Organism | Endpoint | Value | Source |

| Daphnia magna | EC50 (48h) | > 110 mg/L | |

| Honeybee (Apis spp.) | LC50 | > 1000 µ g/bee | regulations.govepa.gov |

| Honeybee (Apis spp.) | LD50 | > 40 mg/bee | researchgate.net |

| Earthworm (Eisenia foetida) | LC50 | > 901 mg/kg | researchgate.net |

Aquatic Plant Species

This compound is classified as very toxic to aquatic plants due to its herbicidal mode of action corteva.ca. The compound is absorbed by both roots and foliage, subsequently translocating to meristematic regions where it disrupts protein and DNA synthesis, leading to growth inhibition, chlorosis, and necrosis, ultimately resulting in the slow death of affected plants regulations.govepa.gov. High acute toxicity has been specifically observed in aquatic vascular plants such as Lemna gibba researchgate.net. While direct risk assessment data for non-target terrestrial plants from this compound are sometimes limited, evaluations of structurally similar compounds within the same class, like imazamox (B1671737), indicate high toxicity to these non-target species regulations.gov.

Algal and Diatom Growth

The impact of this compound on algal and diatom growth varies by species and formulation. The commercial formulation Verosil®, containing imazethapyr, was found to be highly toxic to the non-target green alga Pseudokirchneriella subcapitata, with a median effective concentration (EC50) of 1.05 ± 0.05 mg active ingredient (a.i.) L−1 researchgate.netconicet.gov.arnih.gov. Another green alga, Anabaena flos-aquae, showed an EC50 (72 h) of 21.5 mg/L in static conditions .

For the alga Scenedesmus vacuolatus, the pure compound showed low toxicity (EC50 > 100 mg/L); however, commercial formulations like Verosil® induced morphological and ultrastructural damage, indicating the influence of adjuvants on toxicity . While some general growth inhibition effects have been reported for blue-green algae, green algae, and diatoms, freshwater diatoms generally appear to be less sensitive to certain agrochemicals compared to green algae researchgate.netlimnology-journal.org. Acute risk concerns for blue-green algae and freshwater diatoms have been noted as low in some assessments regulations.gov.

Table 2: Toxicity of this compound to Algal Species

| Organism | Endpoint | Value | Source |

| Pseudokirchneriella subcapitata | EC50 | 1.05 ± 0.05 mg a.i. L−1 (Verosil® formulation) | researchgate.netconicet.gov.arnih.gov |

| Anabaena flos-aquae | EC50 (72h) | 21.5 mg/L (static) | |

| Scenedesmus vacuolatus | EC50 | > 100 mg/L (pure compound) |

Genotoxic Potential in Higher Plants

This compound has demonstrated genotoxic potential in various higher plant species. In Allium cepa (onion), significant increases in chromosomal aberrations, including bridges, chromosome fragments, and vagrants, were observed at concentrations ranging from 0.01 to 1 mg a.i. L−1 researchgate.netconicet.gov.arnih.gov. Furthermore, the frequency of micronuclei showed significant differences compared to controls at concentrations between 0.001 and 0.1 mg a.i. L−1 researchgate.netconicet.gov.arnih.gov. A high mitotic index (93.8 ± 5.8) at 100 mg a.i. L−1 indicated cytotoxicity in A. cepa, suggesting clastogenic and aneugenic mitotic damage researchgate.netconicet.gov.arnih.gov.

Studies on Lactuca sativa (lettuce) revealed that concentrations above 10 mg a.i. L−1 inhibited root elongation, with a relative growth index (RGI) between 0.28 ± 0.01 and 0.66 ± 0.10 researchgate.netconicet.gov.arnih.gov. In Triticum durum (durum wheat) and Vicia faba (bean), imazethapyr induced cytotoxicity and various chromosomal anomalies in root meristematic cells, such as spindle disturbances, c-metaphases, chromatin bridges, micronuclei, sticky, lagging, and scattered chromosomes researchgate.net. A significant reduction in the mitotic index and a range of chromosomal abnormalities were also observed in Vicia faba scialert.net. These findings collectively indicate that imazethapyr formulations pose an environmental risk to non-target plants by inducing mitotic damage researchgate.netconicet.gov.arnih.gov. In contrast, no genotoxic effect was observed in the Salmonella typhimurium (Ames test) at 100 mg a.i. L−1, with or without metabolic activation researchgate.netconicet.gov.arnih.gov.

Influence of Formulation Adjuvants on Non-Target Toxicity

The toxicity of this compound to non-target organisms can be significantly influenced by the presence of formulation adjuvants. While imazethapyr can be applied as a pure compound, it is often co-formulated with other components, such as surfactants, which can heighten its toxic effects conicet.gov.ar. For instance, the surfactant nonylphenol ethoxylate, when formulated with imazethapyr, has been identified as a highly toxic compound to invertebrates conicet.gov.ar.

Commercial formulations, such as Verosil®, have been observed to be highly toxic to non-target green algae like Pseudokirchneriella subcapitata, with an EC50 of 1.05 ± 0.05 mg a.i. L−1 researchgate.netconicet.gov.arnih.gov. These formulations can induce morphological and ultrastructural damage in algae, including Scenedesmus vacuolatus, primarily due to the presence of adjuvants . Although ammonium sulfate (B86663) can enhance the foliar absorption and phytotoxicity of imazethapyr in target plants, commercial adjuvants within formulations can lead to adverse effects on non-target organisms .

Conversely, some assessments, such as those by the U.S. EPA, have indicated that animal testing with certain formulated products (e.g., 2ASU) for invertebrates and freshwater fish did not show enhanced toxicity compared to the active ingredient alone, despite the lower tested concentrations regulations.gov. However, the broader literature suggests that adjuvants can contribute to the induction of genotoxic effects when combined with herbicides researchgate.net.

Herbicide Resistance Evolution and Management Strategies

Characterization of Imazethapyr (B50286) Ammonium (B1175870) Resistance in Weed Populations

The characterization of resistance involves identifying affected weed species and quantifying the level of resistance.

Globally, numerous weed species have developed resistance to acetolactate synthase (ALS) inhibitors, with 44 species specifically confirmed as resistant to imazethapyr as of March 2023. isws.org.in This resistance is not confined to a single geographic area but is a widespread issue.

Documented cases include a variety of troublesome weeds across different continents. In China, a population of common lambsquarters (Chenopodium album) was confirmed to be resistant to imazethapyr. cambridge.org Similarly, in Ontario, Canada, populations of redroot pigweed (Amaranthus retroflexus) and Powell amaranth (B1665344) (Amaranthus powellii) have demonstrated resistance. weedscience.org In the United States, resistance has been reported in shattercane (Sorghum bicolor) and weedy rice (Oryza sativa var. sylvatica) accessions from Arkansas. nih.govweedscience.org South America also faces this challenge, with confirmed resistance in barnyardgrass (Echinochloa crus-galli) in Brazil and greater beggarticks (Bidens subalternans) in Paraguay. scielo.brresearchgate.netcambridge.org Palmer amaranth (Amaranthus palmeri), a particularly problematic weed, has also evolved resistance to imazethapyr in both the United States and China. researchgate.netbioone.org

Table 1: Documented Cases of Imazethapyr Ammonium Resistance

| Weed Species | Scientific Name | Location of Reported Resistance | Citation |

| Common Lambsquarters | Chenopodium album | China | cambridge.org |

| Redroot Pigweed | Amaranthus retroflexus | Ontario, Canada | weedscience.org |

| Powell Amaranth | Amaranthus powellii | Ontario, Canada | weedscience.org |

| Shattercane | Sorghum bicolor | United States | nih.gov |

| Barnyardgrass | Echinochloa crus-galli | Southern Brazil | cambridge.orgembrapa.br |

| Red Rice | Oryza sativa var. sylvatica | Arkansas, USA | weedscience.org |

| Greater Beggarticks | Bidens subalternans | Paraguay | scielo.brresearchgate.net |

| Palmer Amaranth | Amaranthus palmeri | China, United States | researchgate.netbioone.org |

Dose-Response Analysis and Resistance Factor Determination

Dose-response assays are critical for quantifying the level of resistance in a weed population. These studies compare the herbicide dose required to achieve 50% growth reduction (GR₅₀) or 50% lethality (LD₅₀) in resistant (R) populations versus susceptible (S) populations. The resulting resistance factor (RF) or resistance index (RI) indicates the fold-increase in herbicide tolerance.

Studies have revealed high levels of resistance across various species. For instance, a resistant population of greater beggarticks in Paraguay showed RF values of 59 and 58 in consecutive years based on survival rates. scielo.brresearchgate.net An exceptionally high resistance level was found in a Palmer amaranth population from China, with an RF of 292.5. researchgate.net In common lambsquarters, the resistant biotype was 20-fold more resistant to imazethapyr than the susceptible biotype. cambridge.org For redroot pigweed, the resistance level was determined to be greater than 10-fold. weedscience.org

Table 2: Resistance Factor (RF) of Various Weed Species to this compound

| Weed Species | Scientific Name | Resistance Factor (RF) | Basis of Calculation | Location/Year | Citation |

| Greater Beggarticks | Bidens subalternans | 59 | Survival (LD₅₀) | Paraguay, 2018 | scielo.brresearchgate.net |

| Greater Beggarticks | Bidens subalternans | 58 | Survival (LD₅₀) | Paraguay, 2019 | scielo.brresearchgate.net |

| Palmer Amaranth | Amaranthus palmeri | 292.5 | GR₅₀ | China | researchgate.net |

| Common Lambsquarters | Chenopodium album | 20 | GR₅₀ | China | cambridge.org |

| Redroot Pigweed | Amaranthus retroflexus | >10 | Not Specified | Ontario, Canada | weedscience.org |

| Barnyardgrass | Echinochloa crus-galli | 15.9 | GR₅₀ | Brazil | awsjournal.org |

Mechanisms of Herbicide Resistance to this compound

The primary mechanism of resistance to imazethapyr and other ALS inhibitors is target-site resistance (TSR), although non-target-site resistance (NTSR), such as enhanced metabolism, also occurs. cambridge.orgnih.gov TSR involves genetic modifications that alter the herbicide's target enzyme, acetolactate synthase. nih.govresearchgate.net

Target-site resistance is the most common mechanism endowing resistance to ALS inhibitors. cambridge.org It arises from mutations in the gene encoding the ALS enzyme, which prevent the herbicide from binding effectively, thus allowing the enzyme to function and the plant to survive. nih.govgrowiwm.org

Resistance to imazethapyr is predominantly conferred by single nucleotide polymorphisms (SNPs) in the ALS gene. nih.govnih.gov An SNP is a change in a single DNA base—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), or thymine (B56734) (T). This seemingly minor alteration can lead to a significant change in the protein's structure by causing an amino acid substitution. cambridge.org For example, a study on resistant common lambsquarters identified a point mutation where guanine was replaced by adenine (GCA to ACA) in the ALS gene. cambridge.org This SNP was directly responsible for the observed resistance. Similarly, various SNPs have been identified in the ALS genes of resistant redroot pigweed, shattercane, and barnyardgrass populations. weedscience.orgnih.govembrapa.br

The SNPs in the ALS gene result in specific amino acid substitutions at key positions within the enzyme. While mutations have been identified at several positions (including Pro-197, Asp-376, and Ser-653), substitutions at Ala-122, Ala-205, and Trp-574 are frequently associated with high levels of resistance to imidazolinone herbicides like imazethapyr. cambridge.orgscielo.brfrontiersin.org

Alanine-122 (Ala-122): A substitution at this position, often from alanine (B10760859) to threonine (Ala-122-Thr), is commonly linked to imidazolinone resistance. cambridge.orgfrontiersin.org This specific mutation has been confirmed in resistant populations of common lambsquarters, redroot pigweed, and barnyardgrass. cambridge.orgweedscience.orgembrapa.br

Alanine-205 (Ala-205): Mutations at this position, such as a change from alanine to valine (Ala-205-Val), have been identified in resistant redroot pigweed. weedscience.org An alanine to asparagine (Ala-205-Asn) substitution has been found in barnyardgrass. embrapa.br These changes confer resistance to imazethapyr. nih.govfrontiersin.org

Tryptophan-574 (Trp-574): A substitution of tryptophan for leucine (B10760876) (Trp-574-Leu) at this position is known to provide broad cross-resistance to multiple classes of ALS-inhibiting herbicides, including imazethapyr. cambridge.orgfrontiersin.org This mutation has been detected in resistant populations of redroot pigweed, shattercane, barnyardgrass, and Palmer amaranth. weedscience.orgnih.govresearchgate.netembrapa.br

Table 3: Common Amino Acid Substitutions in the ALS Enzyme Conferring Imazethapyr Resistance

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Weed Species Exhibiting Substitution | Citation |

| 122 | Alanine (Ala) | Threonine (Thr) | Chenopodium album, Amaranthus retroflexus, Echinochloa crus-galli | cambridge.orgweedscience.orgembrapa.br |

| 205 | Alanine (Ala) | Valine (Val) | Amaranthus retroflexus | weedscience.org |

| 205 | Alanine (Ala) | Asparagine (Asn) | Echinochloa crus-galli | embrapa.br |

| 574 | Tryptophan (Trp) | Leucine (Leu) | Amaranthus retroflexus, Sorghum bicolor, Echinochloa crus-galli, Amaranthus palmeri | weedscience.orgnih.govresearchgate.netembrapa.br |

| 653 | Serine (Ser) | Aspartic Acid (Asp) | Amaranthus palmeri | researchgate.net |

| 654 | Glycine (B1666218) (Gly) | Glutamic Acid (Glu) | Oryza sativa var. sylvatica | weedscience.org |

Single Nucleotide Polymorphisms (SNPs) in ALS Gene

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching its target site. nih.govcambridge.org These mechanisms are a significant factor in the development of resistance to this compound.

Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Monooxygenases)

One of the primary NTSR mechanisms is the enhanced metabolism of the herbicide by the weed. nih.govscielo.br Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that play a key role in the detoxification of foreign compounds, including herbicides. scielo.brresearchgate.net In resistant weeds, elevated levels or more efficient versions of these enzymes can rapidly break down imazethapyr into non-toxic or less toxic metabolites before it can reach the ALS enzyme. scielo.brfrontiersin.org

Research has demonstrated the role of CYP450s in imazethapyr resistance in various weed species. For instance, studies on barnyardgrass (Echinochloa crus-galli) have shown that the application of CYP450 inhibitors, such as malathion (B1675926) and piperonyl butoxide (PBO), can reverse resistance to imazethapyr by preventing its degradation. scielo.brawsjournal.org Conversely, the application of inducers of CYP450 enzymes can increase tolerance to the herbicide. scielo.br This enhanced metabolism is a significant concern as it can confer cross-resistance to other herbicides with different modes of action. frontiersin.org

Table 1: Effect of Cytochrome P450 Inhibitors on Imazethapyr Resistance in Barnyardgrass

| Treatment | Resistance Factor (RF) |

|---|---|

| Imazethapyr alone | 15.92 |

| Imazethapyr + Malathion | 3.44 |

| Imazethapyr + Piperonyl Butoxide (PBO) | 4.99 |

Data sourced from studies on imazethapyr-resistant barnyardgrass, demonstrating the reduction in the resistance factor upon application of CYP450 inhibitors. scielo.brawsjournal.org

Reduced Herbicide Translocation within Plants

Another documented NTSR mechanism is the reduced translocation of the herbicide within the plant. mdpi.comcaws.org.nz In susceptible plants, imazethapyr is absorbed by the roots and foliage and then transported via the plant's vascular system (phloem) to the growing points where the ALS enzyme is most active. nih.gov However, some resistant weed biotypes have evolved the ability to limit this movement.

Studies using radiolabeled 14C-imazethapyr have shown that in resistant smooth pigweed (Amaranthus hybridus), a smaller proportion of the absorbed herbicide is translocated from the treated leaves to other parts of the plant compared to susceptible biotypes. mdpi.com This sequestration of the herbicide, often in the vacuole of the cells in the treated leaf, effectively reduces the concentration of imazethapyr at the target site, allowing the weed to survive. mdpi.com This mechanism has also been implicated in resistance to other herbicides like glyphosate (B1671968). mdpi.comcaws.org.nz

Evolution of Resistance under Herbicide Selection Pressure

The evolution of herbicide resistance is a classic example of natural selection, where the application of a herbicide creates a strong selection pressure that favors the survival and reproduction of individuals with resistance traits.

Impact of Continuous Application of Same Mode-of-Action Herbicides